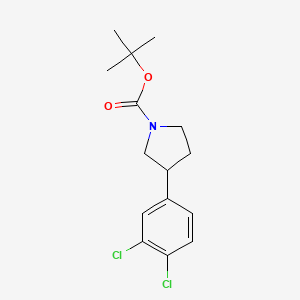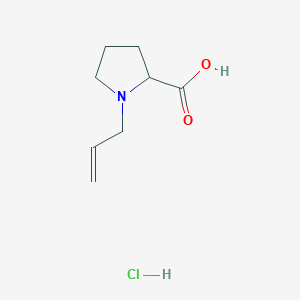
1-Allylpyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-allyl-proline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with proline, which undergoes a series of chemical reactions to introduce the allyl group.
Allylation: The proline is subjected to allylation, where an allyl group is introduced. This step often involves the use of allyl bromide or allyl chloride as the allylating agent.
Hydrochloride Formation: The final step involves the conversion of the allylated proline to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-alpha-allyl-proline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
®-alpha-allyl-proline hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield saturated derivatives .
Scientific Research Applications
®-alpha-allyl-proline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ®-alpha-allyl-proline hydrochloride involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The proline ring structure also plays a role in its binding to enzymes and receptors, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
®-alpha-methyl-proline hydrochloride: Similar structure but with a methyl group instead of an allyl group.
®-alpha-ethyl-proline hydrochloride: Contains an ethyl group instead of an allyl group.
®-alpha-propyl-proline hydrochloride: Features a propyl group in place of the allyl group.
Uniqueness
®-alpha-allyl-proline hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H |
InChI Key |
OXIPWMWSVJMAQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)


![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)
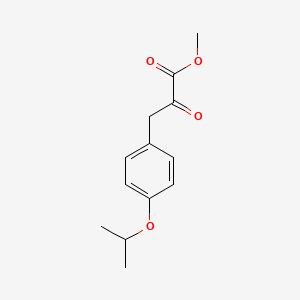



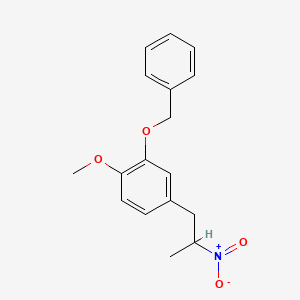
![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)

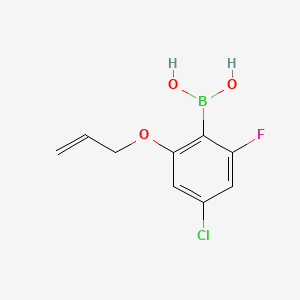
![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)
